molecular formula C18H15BrN2O4S B11078356 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11078356
M. Wt: 435.3 g/mol
InChI Key: GDLJQKUCYKLTTL-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked via a sulfanyl (-S-) group to an ethanone moiety substituted with a 3,4-dimethoxyphenyl group. The oxadiazole ring is further substituted at the 5-position with a 4-bromophenyl group.

Properties

Molecular Formula

C18H15BrN2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C18H15BrN2O4S/c1-23-15-8-5-12(9-16(15)24-2)14(22)10-26-18-21-20-17(25-18)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3

InChI Key

GDLJQKUCYKLTTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes:

Industrial Production:: Industrial-scale production methods for this compound may vary, but they typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions can also occur.

    Substitution: Substitution reactions involving the phenyl and bromophenyl groups are possible.

Common Reagents and Conditions::

    Alkylating Agents: Used for S-alkylation.

    Reduction Agents: Employed for ketone reduction.

Major Products:: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic applications.

    Industry: As a precursor for drug development or materials synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with other heterocycles, such as 1,2,4-triazoles (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ). In contrast, 1,3,4-oxadiazoles are more electron-deficient, favoring π-π stacking and charge-transfer interactions.

Substituent Effects

  • Halogen Substituents : The 4-bromophenyl group in the target compound contrasts with 4-fluorophenyl substituents in pyrazole derivatives (). Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine, which is more electronegative but smaller .
  • Methoxy vs. Ethoxy Groups: The 3,4-dimethoxyphenyl group in the target compound differs from the 4-ethoxybenzyl and 4-methoxyphenyl groups in 2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone (). Dimethoxy groups increase hydrophilicity and electron-donating effects compared to mono-methoxy or ethoxy substituents .

Sulfanyl Linkage and Ethanone Moieties

The sulfanyl (-S-) bridge and ethanone group are conserved across analogs (e.g., ). This linkage may confer conformational flexibility or enable disulfide bond formation under redox conditions. The ethanone moiety’s carbonyl group can participate in hydrogen bonding or act as a metabolic liability in biological contexts .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Key Features References
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone (Target) 1,3,4-oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl Bromine for halogen bonding; dimethoxy for solubility
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole Phenylsulfonyl, 2,4-difluorophenyl Triazole for H-bonding; sulfonyl for polarity
2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone 1,3,4-oxadiazole 4-Ethoxybenzyl, 4-methoxyphenyl Ethoxy for lipophilicity; mono-methoxy
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 4-Bromophenyl, 4-fluorophenyl Pyrazole core; bromo-fluoro synergy

Research Implications

  • Physicochemical Properties: The dimethoxy groups may improve aqueous solubility relative to ’s mono-methoxy analog, while bromine could enhance binding affinity in target proteins .

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